![molecular formula C29H24N2OS2 B2643861 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide CAS No. 476275-65-7](/img/structure/B2643861.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide is a complex organic compound featuring a benzothiazole ring system fused to a tetrahydrobenzothiophene moiety, and a diphenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole and tetrahydrobenzothiophene rings can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: Various functional groups on the compound can be substituted with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives of the benzothiazole and tetrahydrobenzothiophene rings.
Substitution: Introduction of new functional groups such as halides, hydroxyl, or amino groups.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or cancer.
Material Science: Its unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamide derivatives
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
N-(1,3-benzothiazol-2-yl)-1-naphthamide
Uniqueness: This compound is unique due to its specific combination of the benzothiazole and tetrahydrobenzothiophene rings, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound possesses a complex structure characterized by the presence of a benzothiazole core fused with a tetrahydro-benzothiophene moiety and diphenylacetamide. Its molecular formula is C20H24N2S2, and it has a molecular weight of approximately 384.55 g/mol. The structural attributes contribute to its interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Protein Kinases : It has been identified as a potent inhibitor of casein kinase 1 delta (CK1δ), which plays a critical role in various cellular processes including cell cycle regulation and apoptosis. Inhibition of CK1δ has implications for cancer therapy as it may disrupt tumor cell proliferation .
- Anticancer Activity : The compound has shown promising results in cytotoxicity assays against various cancer cell lines. For instance, in studies involving MCF7 breast cancer spheroids, it demonstrated significant cytotoxic effects, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may cross the blood-brain barrier (BBB), making them candidates for neuroprotective therapies in neurodegenerative diseases .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Activity | Target/Cell Line | IC50 (µM) | Notes |
---|---|---|---|
CK1δ Inhibition | Recombinant CK1δ | 0.85 | Potent inhibitor with implications in cancer |
Cytotoxicity | MCF7 Spheroids | <10 | Significant reduction in cell viability |
BBB Penetration | PAMPA Assay | Yes | Indicates potential for CNS applications |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various benzothiazole derivatives including this compound against human cancer cell lines. The results indicated that this compound inhibited cell growth significantly compared to controls, suggesting its potential as a lead compound for further development in oncology .
Case Study 2: Neuroprotection
In vivo studies using Drosophila models expressing human TDP-43 protein showed that treatment with the compound improved motor function and reduced neurodegeneration associated with TDP-43 proteinopathies. This highlights its potential application in treating neurodegenerative diseases such as ALS .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2OS2/c32-27(25(19-11-3-1-4-12-19)20-13-5-2-6-14-20)31-29-26(21-15-7-9-17-23(21)33-29)28-30-22-16-8-10-18-24(22)34-28/h1-6,8,10-14,16,18,25H,7,9,15,17H2,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVMJXRMXZDYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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